The study involving MPTP-lesioned monkeys provides a case study for the application of SKF 81297 in Parkinson's disease. The monkeys, which had unilateral lesions, showed improved motor behavior when treated with SKF 81297. This suggests that D1 receptor agonists like SKF 81297 could potentially be used to ameliorate some of the motor deficits associated with Parkinson's disease, offering a complementary approach to the more commonly used D2 receptor agonists1.
Another study explored the cardiovascular effects of a related compound, SK&F 102698, which is a dopamine beta-hydroxylase inhibitor, in hypertensive rats. While this compound is not SKF 81297, the study is relevant as it also involves the modulation of dopamine pathways. SK&F 102698 was found to reduce blood pressure in certain hypertensive rat models. The antihypertensive effects were attenuated by the DA1-receptor antagonist SCH 23390, suggesting that D1 receptors play a role in the cardiovascular effects observed. The study indicates that both peripheral and central dopamine receptors contribute to blood pressure regulation, which could have implications for the use of D1 receptor agonists like SKF 81297 in the treatment of hypertension2.
9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol; hydrobromide is a chemical compound that belongs to the class of tetrahydro-1H-3-benzazepines. This compound is notable for its potential pharmacological applications, particularly in the field of neuropharmacology due to its interactions with dopamine receptors. The hydrobromide salt form enhances its solubility and stability, making it suitable for various scientific applications.
The compound can be synthesized through various methods as described in several patents and scientific literature. Notable sources include patents detailing its synthesis and applications in pharmaceutical compositions . Additionally, databases such as PubChem provide comprehensive chemical information and molecular data .
9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol; hydrobromide is classified under:
The synthesis of 9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol typically involves multi-step organic reactions. Common methods include:
The synthesis often requires careful control of reaction conditions such as temperature and pH. For instance, the cyclization step may require a catalyst or specific solvent to promote ring formation effectively .
9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol can participate in various chemical reactions:
Reactions are typically carried out under controlled conditions to optimize yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) are often employed to monitor reaction progress .
The mechanism of action for 9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol primarily involves its interaction with dopamine receptors in the brain. The compound is believed to act as a selective antagonist or modulator at these receptors.
Research indicates that compounds within this class can influence dopaminergic signaling pathways, potentially leading to therapeutic effects in conditions such as schizophrenia and other mood disorders .
Key physical properties include:
Significant chemical properties:
Relevant data from studies suggest that variations in substituents can significantly affect both solubility and biological activity .
9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol; hydrobromide has several potential applications:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3